2-(4-fluorophenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide
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Overview
Description
2-(4-fluorophenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide is an organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of fluorophenyl groups adds to its unique chemical properties, making it a compound of interest in various scientific fields.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with theHepatocyte growth factor receptor .
Mode of Action
The exact mode of action of this compound is currently unknown . It’s worth noting that similar compounds, such asCRL-40,940 , also known as flmodafinil , act as a weak dopamine reuptake inhibitor . This suggests that our compound might interact with its targets in a similar manner, potentially leading to an increase in dopamine levels in the brain.
Biochemical Pathways
Related compounds have been found to influence thePPARα, -γ, and -δ pathways , which play crucial roles in lipid metabolism, glucose homeostasis, and the immune response .
Result of Action
Based on the mode of action of similar compounds, it may lead to an increase in dopamine levels in the brain , which could potentially have effects on mood, attention, and other cognitive functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide typically involves multiple steps, starting from commercially available precursors. The key steps often include the formation of the thiazole ring and the introduction of the fluorophenyl groups. Common reagents used in these reactions include thionyl chloride, which is used to introduce the thiazole ring, and fluorobenzene derivatives for the fluorophenyl groups. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
2-(4-fluorophenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorophenyl)ethylamine: This compound shares the fluorophenyl group but lacks the thiazole ring.
4-Fluorophenethyl alcohol: This compound also contains the fluorophenyl group but has a hydroxyl group instead of the thiazole ring.
Uniqueness
The uniqueness of 2-(4-fluorophenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide lies in its combination of the fluorophenyl groups and the thiazole ring. This combination provides a unique set of chemical properties and biological activities that are not found in simpler compounds like 2-(4-fluorophenyl)ethylamine or 4-fluorophenethyl alcohol.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N2OS/c1-13-18(26-20(24-13)15-4-8-17(22)9-5-15)10-11-23-19(25)12-14-2-6-16(21)7-3-14/h2-9H,10-12H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPJQMGWHMHJNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)CCNC(=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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